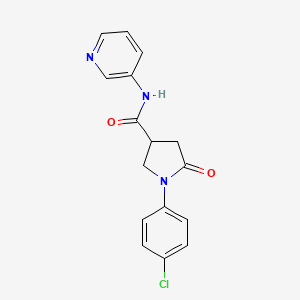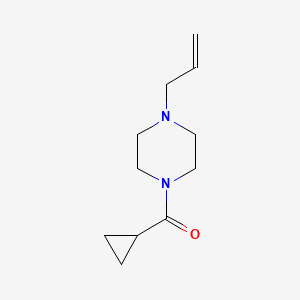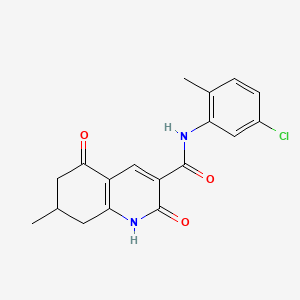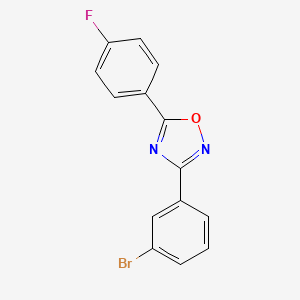![molecular formula C13H11N5OS B5305700 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide, also known as MTTC, is a novel small molecule drug that has been of significant interest in scientific research. MTTC belongs to the class of tetrazole-containing compounds and has been shown to have potential therapeutic applications in various fields of medicine. In
Mecanismo De Acción
The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to activate the ATP-sensitive potassium channels and inhibit the activity of phosphodiesterase, resulting in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. In inflammation research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to cause vasodilation and inhibit platelet aggregation, leading to the improvement of blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. In cancer research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a chemotherapeutic agent and to identify its specific targets in cancer cells. In inflammation research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as an anti-inflammatory agent and to identify its specific targets in inflammatory cells. In cardiovascular research, further studies are needed to explore the potential of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide as a vasodilator and antiplatelet agent and to identify its specific targets in cardiovascular cells. Additionally, further studies are needed to optimize the synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide and to improve its solubility and bioavailability.
Métodos De Síntesis
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(1H-tetrazol-5-yl)aniline to produce 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. The synthesis of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In cardiovascular research, 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been shown to have potential as a vasodilator and antiplatelet agent.
Propiedades
IUPAC Name |
5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-5-10(7-20-8)13(19)14-11-4-2-3-9(6-11)12-15-17-18-16-12/h2-7H,1H3,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAALCUSMREJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)